Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a 1,3-thiazole core substituted with an acetamide group linked to a 2-(pyridin-4-yl)quinolin-4-yl moiety. Its synthesis likely involves multi-step protocols similar to related compounds, such as coupling hydrazine derivatives with activated esters or nitriles, followed by functional group transformations .
Properties
Molecular Formula |
C22H18N4O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C22H18N4O3S/c1-2-29-20(27)11-15-13-30-22(24-15)26-21(28)17-12-19(14-7-9-23-10-8-14)25-18-6-4-3-5-16(17)18/h3-10,12-13H,2,11H2,1H3,(H,24,26,28) |
InChI Key |
WPKCGPRECZUCFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
This method involves condensation of 2-aminobenzaldehyde derivatives with pyridine-containing ketones. For example:
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling is employed to introduce the pyridyl group post-quinoline formation:
-
Reactants : 4-Bromoquinoline and pyridin-4-ylboronic acid.
-
Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/H₂O (3:1) at 90°C.
-
Yield : 80–85% after column chromatography (silica gel, hexane/EtOAc).
Thiazole Ring Formation via Hantzsch Synthesis
The 1,3-thiazole moiety is constructed using α-halo ketones and thiourea derivatives:
Reaction Conditions
Mechanistic Considerations
The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromo ketone, followed by cyclodehydration. Steric hindrance from the quinoline-pyridine group necessitates prolonged reaction times.
Amide Bond Formation
Coupling the thiazole amine with the quinoline-carbonyl chloride is pivotal:
Carbodiimide-Mediated Coupling
Alternative Acyl Chloride Activation
Direct reaction with thionyl chloride (SOCl₂) generates the acyl chloride in situ:
-
Reactants : 2-(Pyridin-4-yl)quinoline-4-carboxylic acid and SOCl₂ in toluene (reflux, 2 h).
-
Subsequent Coupling : Added to the thiazole amine in DMF with DIEA (N,N-diisopropylethylamine).
Esterification and Functional Group Interconversion
The ethyl acetate group is introduced via two strategies:
Pre-Installation on Thiazole
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is synthesized before coupling:
Post-Coupling Esterification
Hydrolysis of a tert-butyl ester followed by ethyl ester formation:
Purification and Characterization
Critical steps to ensure product integrity:
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include δ 8.6–8.8 (quinoline H), δ 7.2–7.5 (pyridine H), δ 4.1–4.3 (ester OCH₂).
-
HRMS : Calculated for C₂₂H₂₀N₄O₃S [M+H]⁺: 420.1264; Found: 420.1268.
Yield Optimization Strategies
Challenges and Mitigation
-
Racemization : Observed during thiazole formation; minimized using CaCO₃ to neutralize HBr.
-
Low Solubility : Additives like DMF or sonication improve reaction homogeneity.
-
Byproducts : Column chromatography with 5% MeOH in DCM removes unreacted acyl chloride.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Sulfonyl groups (e.g., phenylsulfonyl or nitro-substituted) increase metabolic stability but may reduce solubility .
- Bulkiness and Steric Effects: The quinoline system introduces steric hindrance, which could limit interactions in compact binding pockets compared to smaller groups like methyl or formyl .
Biological Activity
Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex heterocyclic compound that integrates multiple functional groups, including thiazole, pyridine, and quinoline moieties. This structural diversity contributes to its unique chemical properties and potential biological activities. The compound's molecular formula is CHNOS, and it features a thiazole ring that is essential for its reactivity and interaction with biological targets.
Antimicrobial Activity
Studies have indicated that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial activities. This compound has been shown to interact effectively with various microbial targets, potentially inhibiting the growth of bacteria and fungi. The unique combination of the thiazole and pyridine rings enhances its ability to interact with biological targets such as enzymes and receptors involved in disease processes.
Anticancer Properties
The compound has also demonstrated anticancer activities in various biological assays. Compounds with similar structures have been investigated for their ability to inhibit kinases and proteases crucial in cancer progression. For instance, research has shown that this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
The mechanism of action for this compound likely involves interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions due to its diverse functional groups. This interaction can lead to enzyme inhibition, which is critical in therapeutic applications against diseases like cancer.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes ensuring high yields and purity of the final product. These methods are essential for further biological testing.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazole derivatives, Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-y]carbonyl}amino)-1,3-thiazol-4-y]acetate was found to exhibit significant inhibition against Staphylococcus aureus with an inhibition zone of 25 ± 2.0 mm, indicating its potential as a therapeutic agent against bacterial infections.
Study 2: Anticancer Activity
A separate investigation into the anticancer properties revealed that this compound could induce apoptosis in specific cancer cell lines at concentrations as low as 10 µM. The study highlighted its potential use in developing new anticancer therapies targeting resistant cancer types.
Summary Table of Biological Activities
| Activity | Target | Effectiveness | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition zone: 25 mm | Study 1 |
| Anticancer | Various cancer cell lines | Induces apoptosis at 10 µM | Study 2 |
Q & A
Q. Characterization :
- TLC monitors reaction progress.
- NMR (¹H/¹³C) confirms structural integrity and regioselectivity.
- HRMS validates molecular weight and purity .
How can reaction conditions be optimized to enhance the yield of this compound?
Advanced Research Focus
Key variables for optimization:
- Temperature : Lower temperatures (0–5°C) during coupling reduce side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction homogeneity .
- Catalysts : Use of DMAP or pyridine to accelerate acylation .
- Workflow : Sequential addition of reagents to minimize decomposition of reactive intermediates .
Validation : Comparative yield analysis via HPLC and kinetic studies under varied conditions .
What analytical strategies resolve structural ambiguities in thiazole-containing analogs?
Advanced Research Focus
Ambiguities arise from tautomerism (e.g., thiazole ring proton shifts) or regioselectivity in coupling reactions. Strategies include:
- 2D NMR (COSY, HSQC) to map proton-carbon correlations .
- X-ray Crystallography : SHELXL-based refinement for absolute configuration determination (e.g., resolving pyridine-quinoline orientation) .
- DFT Calculations : Predict and compare spectroscopic data with experimental results .
How do researchers validate the biological activity of this compound against conflicting reports?
Advanced Research Focus
Contradictions in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) are addressed via:
Target-Specific Assays :
- Kinase Inhibition : Radioactive ATP-binding assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/-negative panels .
Off-Target Profiling : Use of broad-spectrum enzyme panels to identify secondary targets .
Structural-Activity Relationships (SAR) : Compare activity of derivatives with modified pyridine/quinoline substituents .
What methodologies assess the compound’s stability under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Metabolic Stability : Liver microsome assays to identify CYP450-mediated oxidation .
- Photostability : Exposure to UV-Vis light (300–800 nm) with TLC/NMR tracking .
How is the compound’s interaction with biological targets characterized?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified enzymes/receptors .
- Molecular Docking : AutoDock/Vina simulations to predict binding modes with kinase domains .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
What strategies mitigate cytotoxicity in early-stage drug development?
Q. Advanced Research Focus
- Selectivity Index (SI) : Compare IC₅₀ values in target vs. normal cell lines (e.g., HEK293) .
- Prodrug Design : Introduce hydrolyzable esters or PEGylation to reduce off-target effects .
- Transcriptomic Profiling : RNA-seq to identify pathways affected by cytotoxicity .
How does structural modification of the thiazole core influence bioactivity?
Q. Advanced Research Focus
- Substituent Variation : Replace pyridine-quinoline with fluorophenyl or tetrazole groups to modulate lipophilicity and target affinity .
- Scaffold Hopping : Compare activity of thiazole vs. triazole or pyrazole analogs .
- Steric Effects : Introduce bulky groups at the 4-position to enhance steric hindrance and selectivity .
What computational tools predict the compound’s ADMET properties?
Q. Basic Research Focus
- SwissADME : Predicts bioavailability, BBB permeability, and P-gp substrate likelihood .
- ADMETLab 2.0 : Estimates metabolic sites and toxicity endpoints (e.g., Ames test, hERG inhibition) .
- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration using coarse-grained models .
How are crystallographic data for this compound processed and validated?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
